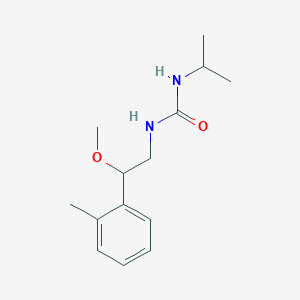
1-Isopropyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Isopropyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea is a chemical compound with the linear formula C11H16N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a method that has been reported, utilizing a radical approach . This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . A practically simple, catalyst-free and scalable synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent has also been developed .Molecular Structure Analysis
The molecular structure of 1-Isopropyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea is defined by its linear formula C11H16N2O . The compound belongs to the class of molecules known as ethers, which are compounds having two alkyl or aryl groups bonded to an oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound could include reactions at the benzylic position, which are very important for synthesis problems . The reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .Scientific Research Applications
Polymer Synthesis
- Silicone-Urea Copolymers : Isopropyl alcohol (IPA), a solvent related to isopropyl groups in urea derivatives, has been used in the synthesis of silicone–urea copolymers. These copolymers exhibit excellent tensile strengths and thermal properties, indicating potential applications in materials science and engineering (Yilgor et al., 2003).
Pharmaceutical Applications
- Naphthyl Analogues of Antiviral Agents : The synthesis of 5-isopropyl-6-naphthyl uracil and its derivatives demonstrates the use of isopropyl and uracil components in creating potential antiviral agents. These compounds are explored for their activity against HIV, showcasing the role of urea derivatives in medicinal chemistry (Imam et al., 1997).
Material Science
- Optical Sensors : Urea derivatives have been incorporated into air-stable lipid films to construct optical sensors for detecting substances like urea in milk. This application highlights the potential of urea derivatives in environmental monitoring and food safety (Nikoleli et al., 2010).
Chemical Synthesis
- Masked Isocyanates : Hindered ureas have been used as masked isocyanates, facilitating the carbamoylation of nucleophiles under neutral conditions. This innovative approach broadens the scope of synthetic applications for urea derivatives in organic synthesis (Hutchby et al., 2009).
properties
IUPAC Name |
1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)16-14(17)15-9-13(18-4)12-8-6-5-7-11(12)3/h5-8,10,13H,9H2,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOFBBKANJMUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2779173.png)
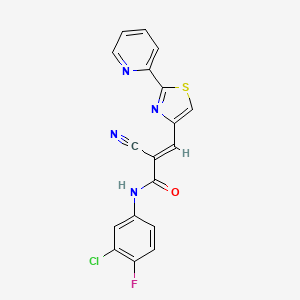
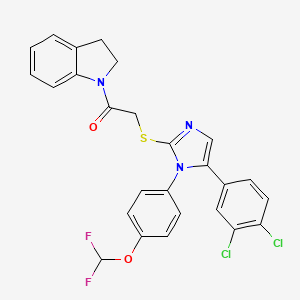
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2779178.png)
![2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2779180.png)
![2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2779183.png)
![N'-(3-Chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2779185.png)
![1-(4-chlorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2779186.png)
![2-chloro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2779188.png)
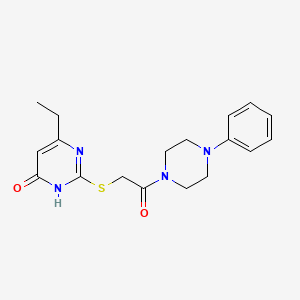
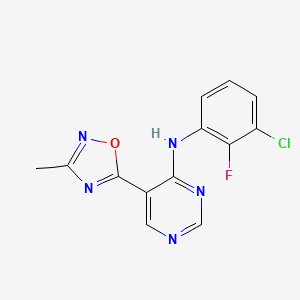
![2,2-dimethyl-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2779194.png)
![1-[3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2779195.png)
![8-(2-Fluorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2779196.png)